Arginase inhibitor 1
Vue d'ensemble
Description
Arginase inhibitor 1 is an inhibitor of arginase I and II (IC50s = 223 and 509 nM, respectively, for the recombinant human enzymes). It decreases arginase I activity in CHOK cells expressing human arginase I (IC50 = 8 µM). Arginase inhibitor 1 (100 mg/kg, i.v.) reduces infarct size in a rat model of myocardial ischemia and reperfusion injury induced by left-main coronary artery occlusion.
Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively. IC50 Value: 223 nM (arginases I); 509 nM (arginases II) Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury.
Applications De Recherche Scientifique
Application in Anti-Aging and Antineoplastic Drugs Development
Specific Scientific Field
Pharmaceutical Research and Development
Summary of the Application
Arginases are often overexpressed in human diseases, and they are an important target for developing anti-aging and antineoplastic drugs .
Methods of Application
In this study, a dataset containing 2115 FDA-approved drug molecules is virtually screened for potential arginase binding using molecular docking against several ARG1 and ARG2 structures .
Results or Outcomes
The potential arginase ligands are classified into three categories: Non-selective, ARG1 selective, and ARG2 selective. The evaluated potential arginase ligands are then compared with their clinical use .
Application in Arginine Metabolism Regulation
Specific Scientific Field
Summary of the Application
Arginine metabolism mediated by arginases plays a critical role in cell and tissue function. The arginine hydrolysis is deeply involved in the urea cycle, which helps the kidney excrete ammonia from blood .
Application in Tumor Growth Inhibition
Specific Scientific Field
Summary of the Application
Systemic or myeloid-specific Arg1 deletion improves antigen-induced proliferation of adoptively transferred T-cells and leads to inhibition of tumor growth .
Methods of Application
Arginase inhibitor was demonstrated to modestly inhibit tumor growth when used alone, and to potentiate antitumor effects of anti-PD-1 monoclonal antibodies and STING agonist .
Results or Outcomes
The application of arginase inhibitor led to the inhibition of tumor growth .
Application in Vascular Function Improvement
Specific Scientific Field
Summary of the Application
Local administration of arginase inhibitors through cutaneous microdialysis probe or via intra-arterial infusion improved vascular function in patients with hypertension, type 2 diabetes along with coronary artery disease as well as heart failure .
Methods of Application
The arginase inhibitors were administered locally through cutaneous microdialysis probe or via intra-arterial infusion .
Results or Outcomes
The application of arginase inhibitors led to the improvement of vascular function in patients .
Application in Mitigating Pathophysiological Conditions
Specific Scientific Field
Summary of the Application
Depletion of circulating arginine by administering arginine-hydrolysing enzyme has been shown to mitigate varied pathophysiological conditions ranging from cancer, inflammatory conditions, and microbial infection .
Methods of Application
The arginine-hydrolysing enzyme was administered to deplete circulating arginine .
Results or Outcomes
The application of arginine-hydrolysing enzyme led to the mitigation of varied pathophysiological conditions .
Application in Hypertension and Heart Failure Treatment
Summary of the Application
Local administration of arginase inhibitors has been shown to improve vascular function in patients with hypertension, type 2 diabetes, coronary artery disease, and heart failure .
Methods of Application
The arginase inhibitors were administered locally through a cutaneous microdialysis probe or via intra-arterial infusion .
Propriétés
IUPAC Name |
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPILBYRQPOXMV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginase inhibitor 1 |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.